[2-(3-Methoxy-phenyl)-thiazol-4-yl]-acetic acid
Overview
Description
The compound of interest, [2-(3-Methoxy-phenyl)-thiazol-4-yl]-acetic acid, is a derivative of thiazole, which is a heterocyclic compound featuring a five-membered ring containing both sulfur and nitrogen. The methoxy group attached to the phenyl ring suggests increased solubility in organic solvents and potential for varied biological activity. Thiazole derivatives are known for their antimicrobial properties and are often explored for their potential in pharmaceutical applications .
Synthesis Analysis
The synthesis of thiazole derivatives can involve cyclization reactions of carboxylic acid groups with thiosemicarbazide in the presence of phosphoryl chloride (POCl3) or polyphosphoric acid (PPA). This method was used to synthesize a series of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid, which are structurally related to the compound . The synthesis routes are crucial for the development of compounds with potential antimicrobial activities.
Molecular Structure Analysis
The molecular structure of thiazole derivatives can be confirmed using various spectroscopic techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry. For instance, the structure of a related compound, N'-(2-methoxy-benzylidene)-N-[4-(3-methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-chloro-acetic hydrazide, was characterized using X-ray crystallography, IR-NMR spectroscopy, and density functional theory (DFT) computational methods . These techniques provide detailed information about the molecular geometry and electronic structure, which are essential for understanding the chemical behavior of the compound.
Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions, including acylation. For example, [2-isopropyl-4-(o-methoxyphenyl)tetrahydropyran-4-yl]acetic acid was used to prepare acyl chlorides, which then reacted with amines and pyrazole to form new amides and 1-acylpyrazole . These reactions demonstrate the reactivity of the acetic acid moiety in thiazole derivatives and its utility in synthesizing a wide range of chemical entities.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like the methoxy group can affect these properties significantly. The antimicrobial evaluation of these compounds indicates that they show significant activity against several strains of microbes, which is a testament to their potential as pharmaceutical agents . The synthesis of related compounds, such as [2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetic acid], also highlights the importance of stereochemistry in the biological activity of these molecules .
Safety and Hazards
properties
IUPAC Name |
2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S/c1-16-10-4-2-3-8(5-10)12-13-9(7-17-12)6-11(14)15/h2-5,7H,6H2,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONHLUKAWQAXVPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=CS2)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601269706 | |
Record name | 2-(3-Methoxyphenyl)-4-thiazoleacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601269706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
885272-50-4 | |
Record name | 2-(3-Methoxyphenyl)-4-thiazoleacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885272-50-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-Methoxyphenyl)-4-thiazoleacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601269706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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